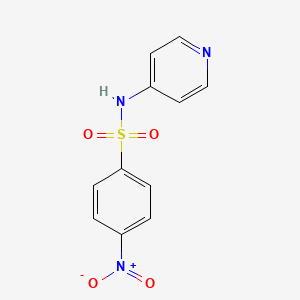

4-nitro-N-pyridin-4-ylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-nitro-N-pyridin-4-ylbenzenesulfonamide is an organic compound with the molecular formula C11H9N3O4S and a molecular weight of 279.27 g/mol It is characterized by the presence of a nitro group, a pyridine ring, and a benzenesulfonamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-pyridin-4-ylbenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions generally include stirring the mixture at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反応の分析

Types of Reactions

4-nitro-N-pyridin-4-ylbenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Various nucleophiles (e.g., amines, thiols), organic solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4-amino-N-pyridin-4-ylbenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

科学的研究の応用

4-amino-N-pyridin-4-ylbenzenesulfonamide is a sulfonamide derivative that is investigated for its potential therapeutic effects, especially in treating certain diseases, and has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. The compound's structure combines an amino group with a pyridine and benzenesulfonamide moiety, suggesting potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Scientific Research Applications

4-amino-N-pyridin-4-ylbenzenesulfonamide has a wide range of applications in scientific research:

- Chemistry It is employed as a building block for synthesizing more complex molecules.

- Biology It is explored for its potential as an enzyme inhibitor or receptor modulator.

- Medicine It is investigated for potential therapeutic effects, especially in treating certain diseases.

- Industry It is utilized in developing new materials and chemical processes.

The synthesis of 4-amino-N-pyridin-4-ylbenzenesulfonamide typically involves reducing its nitro precursor, 4-nitro-N-pyridin-4-ylbenzenesulfonamide, using reducing agents like hydrogen gas in the presence of a palladium catalyst. This enhances the compound's reactivity and biological profile by converting the nitro group into an amino group, crucial for its activity against various pathogens and cancer cells. Pyridine and its derivatives are known for their antimicrobial and antiviral activities, with the inclusion of additional heterocycles or organic groups like amino, hydroxy, or sulfamide intensifying their therapeutic properties .

Case Studies

- Antimicrobial Efficacy Against Resistant Strains A study demonstrated the effectiveness of 4-amino-N-pyridin-4-ylbenzenesulfonamide against methicillin-resistant Staphylococcus aureus (MRSA). The compound inhibited MRSA growth at concentrations lower than those required for many conventional antibiotics, highlighting its potential as an alternative treatment option.

- Apoptosis Induction in Cancer Cells Another study focused on the apoptotic effects of 4-amino-N-pyridin-4-ylbenzenesulfonamide on HCT-116 cells. Flow cytometry analysis revealed significant increases in early and late apoptotic cells when treated with this compound, suggesting that it may activate intrinsic apoptotic pathways.

- Treatment of Metastatic Colon Cancer Pyridine sulfonamide-pyrazole hybrid scaffolds have been synthesized and assessed for their ability to treat metastatic colon cancer . Compounds 3 and 11 showed a high percentage of cell death (70%) for compound 11 and (59.83%) for compound 3 compared to another two cell lines . In contrast to the positive control 5-FU which demonstrated only 5.83% cell death on this metastasis colon type . From the obtained results, it is obvious that the phenyl pyrazolo derivative 3 and diphenyl pyrazole carboxamide derivative 11, have the ability to target metastatic cancer type with higher potency than the standard treatment .

作用機序

The mechanism of action of 4-nitro-N-pyridin-4-ylbenzenesulfonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group and sulfonamide moiety play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular processes .

類似化合物との比較

Similar Compounds

4-nitrobenzenesulfonamide: Lacks the pyridine ring, making it less versatile in certain applications.

N-pyridin-4-ylbenzenesulfonamide: Lacks the nitro group, which may reduce its reactivity in certain chemical reactions.

4-amino-N-pyridin-4-ylbenzenesulfonamide:

Uniqueness

4-nitro-N-pyridin-4-ylbenzenesulfonamide is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use .

生物活性

4-Nitro-N-pyridin-4-ylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, research findings, and applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula C11H9N3O4S and a molecular weight of 279.27 g/mol. Its structure includes a sulfonamide group , a nitro group , and a pyridine ring , which contribute to its reactivity and biological properties. The presence of these functional groups allows for diverse interactions within biological systems, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It is hypothesized to bind to the active sites of specific enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the context of carbonic anhydrases (CAs), where sulfonamides have been shown to exhibit potent inhibitory effects .

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, disrupting cellular processes.

- Apoptosis Induction : In studies involving cancer cell lines, it has been observed that certain derivatives can induce apoptosis, suggesting potential anticancer properties .

- Antimicrobial Activity : The compound exhibits antibacterial properties against various pathogens, which is crucial for developing new antibiotics .

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antibacterial activity. Studies have reported varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance, it showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating its potential as an antibacterial agent .

Table 1: Antibacterial Activity Data

| Compound | K. pneumonia | E. coli | P. vulgaris | S. aureus | S. typhimurium | P. aeruginosa |

|---|---|---|---|---|---|---|

| This compound | 59.28% | 25.68% | 33.47% | 72.62% | 64.68% | 40.88% |

This table summarizes the inhibition ratios of various bacterial strains when exposed to the compound, highlighting its broad-spectrum antibacterial potential.

Anticancer Activity

In vitro studies have indicated that derivatives of this compound can significantly induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The increase in annexin V-FITC positive cells suggests a robust apoptotic response, which could be leveraged in cancer therapeutics .

Case Studies and Research Findings

- Enzyme Inhibition Study : A study focused on the inhibition of carbonic anhydrase IX revealed that derivatives similar to this compound exhibited IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity for CA IX over CA II .

- Apoptosis Induction : Research demonstrated that one derivative increased the percentage of annexin V-FITC positive cells by over 22-fold compared to controls in MDA-MB-231 cells, underscoring its potential as an anticancer agent .

- Antibacterial Efficacy : Various studies have confirmed the compound's effectiveness against multiple bacterial strains, with significant inhibition percentages reported against Klebsiella pneumoniae and Staphylococcus aureus at concentrations as low as 50 μg/mL .

特性

IUPAC Name |

4-nitro-N-pyridin-4-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4S/c15-14(16)10-1-3-11(4-2-10)19(17,18)13-9-5-7-12-8-6-9/h1-8H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGWRBFEMCOCIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。